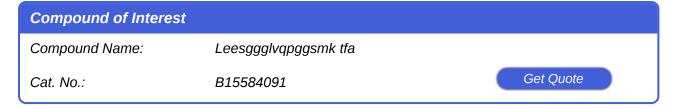


In-Depth Technical Guide: The Function of the LEESGGGLVQPGGSMK Peptide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The peptide sequence LEESGGGLVQPGGSMK is an integral component of the human immunoglobulin heavy variable 3-23 (IGHV3-23) protein. This region is critical for the adaptive immune response, functioning as a key part of the antigen-binding site of antibodies. This technical guide provides a comprehensive overview of the peptide's origin, its structural and functional significance within the IGHV3-23 framework, and its role in the recognition of various pathogens. Detailed experimental methodologies for the characterization of IGHV3-23-containing antibodies and associated signaling pathways are also presented.

Peptide Identification and Origin

The peptide LEESGGGLVQPGGSMK is not a standalone functional unit but rather a specific amino acid sequence found within the variable (V) domain of the human immunoglobulin heavy chain. Extensive bioinformatic analysis and database searches have conclusively identified this sequence as part of the Immunoglobulin Heavy Variable 3-23 (IGHV3-23) gene product.

The IGHV3-23 gene is one of the most frequently utilized IGHV genes in the human antibody repertoire.[1] Its prevalence suggests a significant role in the immune system's ability to respond to a wide array of antigens. The LEESGGGLVQPGGSMK sequence is located at the N-terminal region of the mature IGHV3-23 protein.



Structural Context and Functional Significance

The variable domain of an antibody heavy chain is composed of four framework regions (FRs) that provide a structural scaffold, and three complementarity-determining regions (CDRs) that are hypervariable and directly involved in antigen binding.

Based on the IMGT®, the international ImMunoGeneTics information system®, the LEESGGGLVQPGGSMK peptide spans across a portion of Framework Region 1 (FR1), the entirety of Complementarity-Determining Region 1 (CDR1), and a part of Framework Region 2 (FR2).[2]

Table 1: Structural Annotation of the LEESGGGLVQPGGSMK Peptide within IGHV3-23*01

Region	Amino Acid Sequence	Position (IMGT)	Function
FR1 (partial)	LEESGGGL	1-8	Structural framework
CDR1	VQP	27-29	Antigen contact
FR2 (partial)	GGS	39-41	Structural framework
FR3 (partial)	МК	93-94	Structural framework

The precise arrangement of amino acids within this peptide, particularly in the CDR1 loop, contributes directly to the antigen-binding specificity of antibodies that utilize the IGHV3-23 gene segment.

Role in Antigen Recognition and Immune Response

Antibodies incorporating the IGHV3-23 gene segment, and therefore the LEESGGGLVQPGGSMK peptide, have been implicated in the immune response to several significant human pathogens.

Haemophilus influenzae type b (Hib)

The IGHV3-23 gene plays a dominant role in the human antibody response to the capsular polysaccharide (PS) of Haemophilus influenzae type b.[3] Allelic variations within the IGHV3-23 gene can significantly impact the binding affinity and protective efficacy of these antibodies.[3]



Influenza Virus

Recent studies have identified broadly neutralizing antibodies against the influenza virus hemagglutinin (HA) stem that are encoded by the IGHV3-23 gene.[4][5] These antibodies can provide protection against multiple influenza A virus subtypes.[5] The versatility of the IGHV3-23 framework allows for different binding modes to the HA stem, often influenced by the diversity of the joined IGHD gene segment.[4]

Other Antigens

The IGHV3-23 gene has also been found in antibodies targeting other antigens, including those associated with SARS-CoV-2 and dengue virus.[6][7] Its frequent use in diverse immune responses highlights its importance as a versatile scaffold for generating antigen-specific antibodies.

Quantitative Data

A study comparing the binding affinities of two allelic variants of IGHV3-23 to the Hib polysaccharide provides quantitative insight into the functional impact of sequence variations within this V-region.

Table 2: Functional Comparison of IGHV3-23 Alleles in Hib PS Binding

Allele	Relative Binding Efficacy (Radioantigen Binding Assay)	Relative Bactericidal Activity	Reference
IGHV3-23 <i>01</i>	1-fold	1-fold	[3]
IGHV3-2303	20-fold higher than *01	4-fold higher than *01	[3]

These data demonstrate that even minor amino acid changes within the IGHV3-23 variable region can have a profound impact on antibody function.

Signaling Pathways

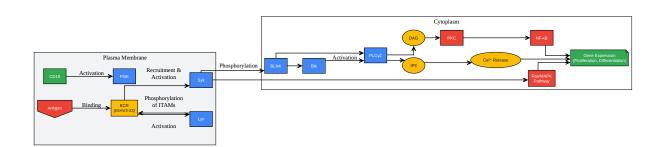




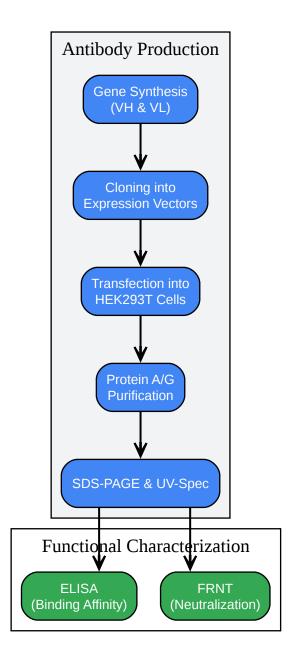


Upon antigen binding to a B-cell receptor (BCR) containing the IGHV3-23 variable region, a cascade of intracellular signaling events is initiated, leading to B-cell activation, proliferation, and differentiation into antibody-secreting plasma cells and memory B cells.









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